![molecular formula C24H24N4O4 B2473075 [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946330-64-9](/img/structure/B2473075.png)
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, anticancer properties, and other pharmacological activities based on recent research findings.
- Molecular Formula : C19H22N4O3
- Molecular Weight : 358.41 g/mol
- CAS Number : 157169-68-1
- Structure : The compound features an oxazole ring and a triazole moiety, contributing to its biological activity.
Immunomodulatory Effects
Research has indicated that oxazole derivatives can modulate immune functions. For instance, derivatives similar to the compound have been shown to exhibit immunosuppressive properties comparable to established drugs like cyclosporine .
Key Findings :
- Inhibition of Humoral Immune Response : Some isoxazole derivatives inhibit the humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo .
- Cytokine Production : The compound has been observed to suppress the production of pro-inflammatory cytokines such as TNF-alpha in human blood cultures .
Anticancer Activity
The anticancer potential of compounds containing oxazole and triazole rings has been widely studied. These compounds often show significant cytotoxic effects against various cancer cell lines.
Case Study:
A study on similar oxazole derivatives demonstrated variable cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values as low as 1.8 µM/mL . The structure/activity relationship indicates that substituents on the aromatic rings significantly influence anticancer activity.
Compound | IC50 (µM/mL) | Cell Line |
---|---|---|
Compound A | 1.8 ± 0.02 | MCF-7 |
Compound B | 4.5 ± 0.05 | MCF-7 |
Control (Doxorubicin) | 1.2 ± 0.005 | MCF-7 |
Other Pharmacological Activities
Beyond immunomodulation and anticancer effects, the compound may also exhibit other pharmacological activities:
- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains.
- Anti-inflammatory Effects : Studies indicate that related compounds can inhibit pathways leading to inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : Altering the alkyl or aryl groups can enhance or reduce activity.
- Ring Modifications : Changes in the oxazole or triazole rings can significantly impact binding affinity and biological response.
Eigenschaften
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-5-30-20-12-10-19(11-13-20)28-16(3)22(26-27-28)24(29)31-14-21-17(4)32-23(25-21)18-8-6-15(2)7-9-18/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXKPBTUKQYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.